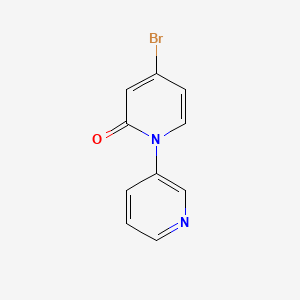

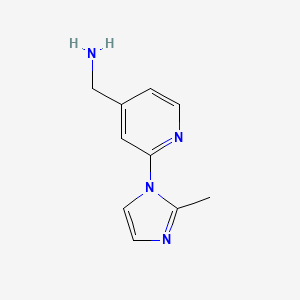

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

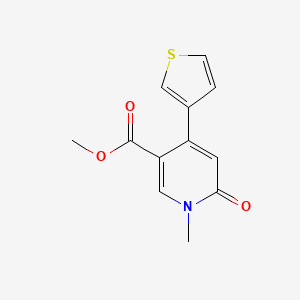

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one, commonly referred to as 4-BPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in polar solvents such as ethanol, methanol, and acetone. 4-BPP is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and anti-cancer drugs. In addition, 4-BPP is used as a building block for many organic compounds and is used in the synthesis of materials for use in electronics, optoelectronics, and photonics.

Wissenschaftliche Forschungsanwendungen

4-BPP is an important intermediate for the synthesis of a variety of pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and anti-cancer drugs. In addition, 4-BPP is used as a building block for many organic compounds and is used in the synthesis of materials for use in electronics, optoelectronics, and photonics.

Wirkmechanismus

Target of Action

The primary target of the compound 4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the proliferation of cancer cells and induces apoptosis .

Biochemical Pathways

The activation of the FGFR leads to the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-BPP in laboratory experiments is its availability and low cost. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use. For example, it is not very stable and can be easily oxidized by air or light. In addition, it has a low solubility in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

Given the potential of 4-BPP as an intermediate for the synthesis of a variety of pharmaceuticals, there are many potential future directions for research. These include further studies into its mechanism of action, its use in the synthesis of other organic compounds, and its potential applications in biomedicine. In addition, further research into its stability and solubility could lead to more efficient and cost-effective methods of synthesis. Finally, further research into its potential toxicity and side effects could lead to the development of safer and more effective drugs.

Synthesemethoden

4-BPP can be synthesized in a variety of ways, but the most common method is the reaction of 4-bromopyridine and pyridine-2-carboxaldehyde. This reaction occurs in the presence of a base, such as sodium hydroxide, and is often performed in an organic solvent, such as ethanol. The reaction proceeds in two steps, first forming a Schiff base intermediate, which is then reduced to the desired product. The reaction is shown below:

4-Br-pyridine + pyridine-2-carboxaldehyde → 4-BPP + H2O (base-catalyzed)

Eigenschaften

IUPAC Name |

4-bromo-1-pyridin-3-ylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-5-13(10(14)6-8)9-2-1-4-12-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJWUPFWTVXTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine](/img/structure/B2902271.png)

![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)

![Ethyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2902292.png)